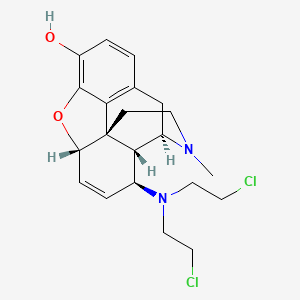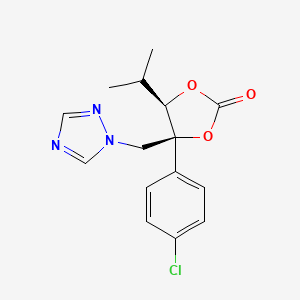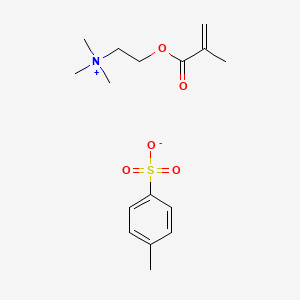
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is a cationic surfactant belonging to the quaternary ammonium salt category. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various industrial applications due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .
化学反应分析
Types of Reactions
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.
作用机制
The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .
相似化合物的比较
Similar Compounds
- Methacryloyloxyethyltrimethylammonium chloride
- Methacryloyloxyethyltrimethylammonium bromide
- Methacryloyloxyethyltrimethylammonium sulfate
Uniqueness
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of methacryloyl and toluene-p-sulphonate groups. This combination imparts distinct properties, such as enhanced stability and solubility in water, making it more effective in certain applications compared to its counterparts .
属性
CAS 编号 |
40820-77-7 |
|---|---|
分子式 |
C16H25NO5S |
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
KCWJQYMVIPERDS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C |
相关CAS编号 |
33611-56-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


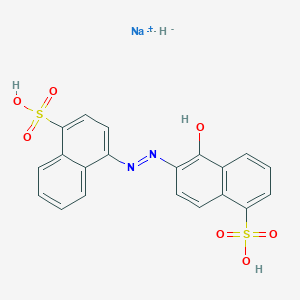

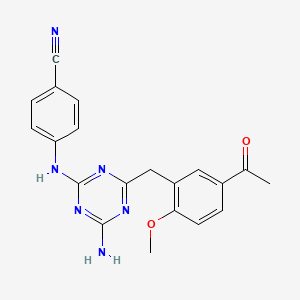

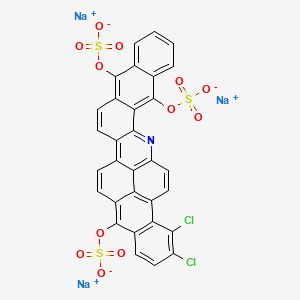
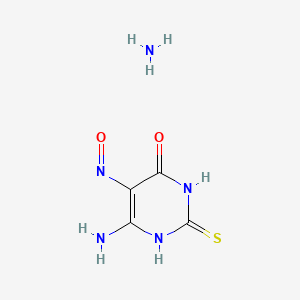
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
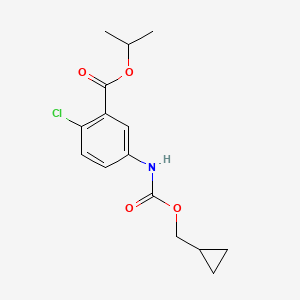
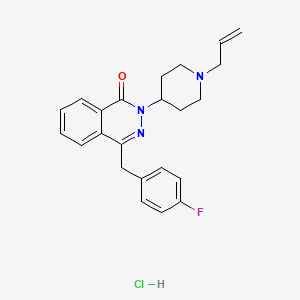

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

